molecular formula C16H14ClN3O2 B11193293 6-chloro-N-(2-methoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(2-methoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11193293
M. Wt: 315.75 g/mol
InChI Key: OQVVQTDUTIZWNY-UHFFFAOYSA-N
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Description

6-chloro-N-[(2-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .

Preparation Methods

The synthesis of 6-chloro-N-[(2-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide can be achieved through various synthetic routes. One efficient method involves a multicomponent reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This approach is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents . Industrial production methods often involve similar multicomponent reactions due to their high atom economy and cost-effectiveness.

Chemical Reactions Analysis

6-chloro-N-[(2-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-N-[(2-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(2-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antituberculosis activity, the compound targets the mycobacterial cell wall synthesis, leading to the inhibition of bacterial growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-chloro-N-[(2-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine class, such as:

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

6-chloro-N-[(2-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H14ClN3O2/c1-22-14-5-3-2-4-11(14)8-18-16(21)13-10-20-9-12(17)6-7-15(20)19-13/h2-7,9-10H,8H2,1H3,(H,18,21)

InChI Key

OQVVQTDUTIZWNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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